Methyl 2-oxopentanoate

説明

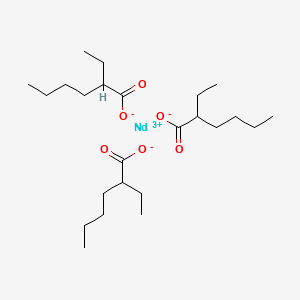

Methyl 2-oxopentanoate, also known as 4-Methyl-2-oxopentanoic acid, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .

The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) .

Molecular Structure Analysis

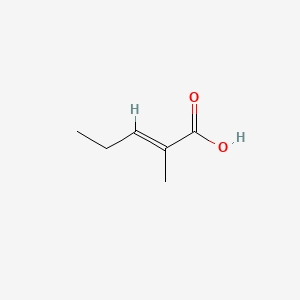

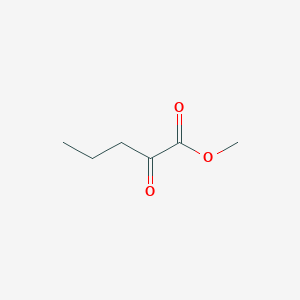

The molecular formula of Methyl 2-oxopentanoate is C6H9O3 . It is a 2-oxo monocarboxylic acid anion that is pentanoic acid (valeric acid) substituted with a keto group at C-2 and a methyl group at C-4 .Chemical Reactions Analysis

Methyl 2-oxopentanoate is involved in various chemical reactions. For instance, it participates in the reaction RHEA:54360, where 4-methyl-2-oxopentanoate and H+ react to form 3-methylbutanal and CO2 .科学的研究の応用

Green Solvent

“Methyl 2-oxopentanoate” has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . It is sold under the brand name Rhodiasolv PolarClean . The multicomponent nature and multi-step synthesis of this solvent remains an obstacle for its more widespread use and niche applications . The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base . Application of this green solvent was demonstrated for the first time for O - and N -arylation in S N Ar reaction with solvent recovery with similar or superior yields compared to other green solvents .

Supramolecular Chemistry

Supramolecular chemistry explores the use of intermolecular noncovalent bonds, focusing on entities formed by associating multiple chemical species to construct supramolecular assemblies . The halogen bond (XB) has attracted significant interest for its role in shaping these assemblies . The presence of the σ-hole positioned opposite to a C-X covalent bond (X most commonly being I, Br, or Cl) endows the halogen bond with exceptional directional and tunable properties . This feature appeals to crystal engineers aiming for precise control in molecular assemblies . Advances in the areas of crystal engineering and crystal structure prediction have paved the pathway for innovative applications harnessing halogen bonding . These applications span diverse fields such as catalysis, liquid crystals, drug delivery, protein-ligand complexes, pharmaceutical science, functional materials, molecular gyroscopes, and dynamics involved in these different systems, showcasing the vast potential of exploiting the halogen bonding .

作用機序

Target of Action

Methyl 2-oxopentanoate, also known as 4-methyl-2-oxopentanoate, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 4-methyl-2-oxopentanoic acid . It is a metabolite found in organisms like Saccharomyces cerevisiae (Baker’s yeast) and Homo sapiens (humans)

Mode of Action

It is known that 2-oxo monocarboxylic acids can participate in various biochemical reactions, such as the formation of oximes and hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Methyl 2-oxopentanoate is involved in several biochemical pathways. It plays a role in the degradation and biosynthesis of valine, leucine, and isoleucine . It is also involved in 2-oxocarboxylic acid metabolism and the biosynthesis of amino acids .

Result of Action

It is known that the compound can participate in various biochemical reactions, potentially influencing cellular processes .

Action Environment

Like other chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

methyl 2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNLVYPIKSWXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349001 | |

| Record name | Methyl 2-Oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxopentanoate | |

CAS RN |

6376-59-6 | |

| Record name | Methyl 2-Oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-methyl-2-oxopentanoate interact with cells and what are the downstream effects?

A1: 4-Methyl-2-oxopentanoate enters pancreatic beta cells in a concentration- and pH-dependent manner []. This uptake is not dependent on sodium ions or electrogenic transport. Inside the cell, it accumulates and leads to a decrease in intracellular pH []. 4-Methyl-2-oxopentanoate stimulates insulin secretion from pancreatic beta cells, particularly in the presence of glucose [, ]. This effect is linked to its metabolism within the cell, leading to increased respiration, ketone body formation, and biosynthetic activity [].

Q2: How does 4-methyl-2-oxopentanoate affect insulin release in detail?

A2: 4-Methyl-2-oxopentanoate promotes insulin secretion in the presence of low glucose concentrations (e.g., 5 mM), but is ineffective in its absence []. This effect is concentration-dependent, with a threshold at 1 mM and maximal effect at 10 mM []. The potentiation of insulin release by 4-methyl-2-oxopentanoate is associated with increased oxygen uptake, decreased potassium conductance, stimulated calcium influx and net uptake, and increased cyclic AMP content in beta cells []. Interestingly, 4-methyl-2-oxopentanoate doesn't seem to influence glucose metabolism or its ability to activate phosphoinositide hydrolysis [].

Q3: Does 4-methyl-2-oxopentanoate affect leucine metabolism?

A3: Yes, 4-methyl-2-oxopentanoate is a key intermediate in leucine catabolism. Studies using [1-14C]leucine have shown that muscle cells release 1-14C-labelled 4-methyl-2-oxopentanoate, indicating it's an intermediate in leucine breakdown []. The oxidative decarboxylation of 4-methyl-2-oxopentanoate by the branched-chain 2-oxo acid dehydrogenase complex is considered the rate-limiting step in leucine oxidation in muscle tissue [].

Q4: How is 4-methyl-2-oxopentanoate metabolized within the cell?

A4: 4-Methyl-2-oxopentanoate is primarily metabolized through oxidative decarboxylation by the branched-chain 2-oxo acid dehydrogenase complex, a mitochondrial enzyme complex [, ]. This process generates CO2, acetoacetate, and contributes to cellular energy production through oxidative phosphorylation []. It can also be aminated back to leucine by branched-chain amino acid aminotransferase []. Studies in rat pancreatic islets have confirmed that the pathway of 4-methyl-2-oxopentanoate catabolism mirrors that observed in other tissues [].

Q5: What factors can influence 4-methyl-2-oxopentanoate oxidation?

A5: Several factors can influence the rate of 4-methyl-2-oxopentanoate oxidation.

- ADP: ADP enhances 4-methyl-2-oxopentanoate oxidation in skeletal muscle mitochondria [].

- Fatty acids: Long-chain fatty acids, like palmitate, can inhibit both the activity and metabolic flux through the branched-chain 2-oxo acid dehydrogenase complex, ultimately reducing 4-methyl-2-oxopentanoate oxidation []. Conversely, medium-chain fatty acids like octanoate can either activate or inhibit the enzyme complex depending on its pre-existing activation state and the presence of glucose [].

- Pyruvate: Pyruvate, a key metabolite in glucose metabolism, can inhibit both the activity and metabolic flux through the branched-chain 2-oxo acid dehydrogenase complex, similar to long-chain fatty acids [].

- Carnitine: Carnitine can partially alleviate the inhibitory effects of ADP and FCCP on 4-methyl-2-oxopentanoate oxidation, especially at low substrate concentrations [].

Q6: What is the role of calcium in 4-methyl-2-oxopentanoate-induced insulin release?

A6: Calcium plays a crucial role in 4-methyl-2-oxopentanoate-induced insulin release. Both insulin secretion and 45Ca uptake by pancreatic islets show similar responses to varying extracellular concentrations of 4-methyl-2-oxopentanoate []. Agents like NH4+ and menadione, which promote a more oxidized state in islet NADP and inhibit calcium uptake, also inhibit 4-methyl-2-oxopentanoate-induced insulin release []. This suggests a link between 4-methyl-2-oxopentanoate metabolism, NADP redox state, calcium transport, and insulin secretion.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。